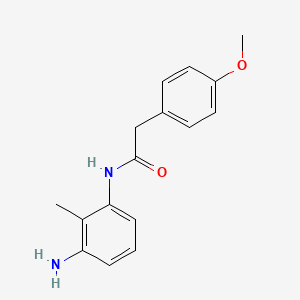

N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide

Description

Historical Context in Acetamide Derivative Discovery

The journey of acetamide derivatives began in the late 19th century with the accidental discovery of acetanilide ’s antipyretic properties, a byproduct of the dye industry. This serendipitous finding catalyzed systematic investigations into structurally related compounds, leading to the development of phenacetin and paracetamol (acetaminophen), which remain cornerstones of analgesic therapy. Early acetamide research focused on optimizing antipyretic and analgesic efficacy while mitigating toxicity, a trend exemplified by the replacement of acetanilide’s aniline group with safer substituents.

The structural evolution of acetamides accelerated in the 20th century, as seen in the 1978 patent for CNS-active derivatives featuring substituted phenyl groups and novel side chains. These innovations highlighted the importance of:

- Electron-donating groups (e.g., methoxy) for enhancing metabolic stability

- Aromatic ring substitutions for target selectivity

- Amide bond modifications to fine-tune pharmacokinetics.

Table 1: Key Historical Acetamide Derivatives

This progression laid the groundwork for designing N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide , which integrates a 3-amino-2-methylphenyl moiety (enhancing hydrogen-bonding capacity) with a 4-methoxyphenyl group (improving lipid solubility).

Position Within Contemporary Medicinal Chemistry Landscapes

In modern drug discovery, this compound occupies a strategic niche due to its dual functionality:

- Pharmacophore versatility : The amino group facilitates interactions with enzymatic active sites, while the methoxy group modulates membrane permeability.

- Structural hybridity : Combines features of chalcone-based anticancer agents and traditional acetamide analgesics, enabling multitarget engagement.

Recent studies emphasize its role in triple-negative breast cancer (TNBC) research. Derivatives incorporating pyrrolidine substituents, such as compound 7g , demonstrate potent cytotoxicity against MDA-MB-231 cells (IC~50~ = 4.2 μM) by:

- Inducing mitochondrial membrane depolarization ($$ \Delta \Psi_m $$ reduction ≥60%)

- Elevating reactive oxygen species (ROS) by 2.5-fold

- Upregulating pro-apoptotic Bax/Bcl-2 ratios (≥3:1).

Table 2: Recent Advances in Acetamide-Based Therapeutics

Synthetic methodologies have also evolved, with modern routes employing DCC/DMAP-mediated coupling for amide bond formation and flow chemistry techniques to achieve >85% yields. The compound’s crystalline structure ($$ \text{SMILES: O=C(NC1=CC=CC(N)=C1C)CC2=CC=C(OC)C=C2 $$) enables precise computational modeling for target prediction.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-14(17)4-3-5-15(11)18-16(19)10-12-6-8-13(20-2)9-7-12/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUMHJWMWIXXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylbenzoic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Another approach involves the reduction of the corresponding nitro compound, N-(3-Nitro-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide, using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas. This method provides a straightforward route to the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: N-(3-Nitro-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide.

Reduction: N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Substituent Impact on Activity: The 4-methoxyphenyl group is a common feature in multiple compounds (e.g., compounds 38, 40, 3a) and is associated with diverse activities, including anti-cancer and hypoglycemic effects. Its electron-donating nature likely enhances solubility and target interactions .

Anti-Cancer Activity: Sulfonyl-linked quinazoline derivatives (compounds 38, 40) exhibit potent anti-cancer activity, suggesting that bulky sulfonyl groups enhance cytotoxicity .

Hypoglycemic Effects :

- Compound 3a, with a naphthalen-1-yl group, shows significant blood sugar reduction. This highlights the role of aromatic hydrophobic groups in metabolic activity .

Structural Uniqueness of Target Compound: The 3-amino-2-methylphenyl group distinguishes the target compound from analogs. The methyl group may influence steric hindrance, while the amino group could participate in pH-dependent interactions or metabolic pathways.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetamide functional group connected to a phenyl ring substituted with methoxy and amino groups. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating varying degrees of effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Candida albicans | 0.0098 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The cytotoxicity was assessed using the MTT assay, revealing higher activity against U-87 cells compared to MDA-MB-231 cells .

The mechanisms underlying the biological activities of N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit protein function, leading to cell death.

- Anticancer Mechanism : Its anticancer properties might be attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antibacterial Study : A study demonstrated its potent activity against Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects .

- Anticancer Study : Another research focused on its effects on glioblastoma cells, showing significant cytotoxicity compared to standard chemotherapeutics .

Q & A

Q. Basic

- NMR spectroscopy : Confirms structural integrity (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) .

- HPLC : Assesses purity (>98% by reverse-phase C18 columns with UV detection at 254 nm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS expected [M+H]⁺ ≈ 299.3 g/mol) .

- X-ray crystallography : Resolves stereochemistry and packing motifs in crystalline forms .

How can reaction yields be optimized during synthesis?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >80% yield .

- In-situ monitoring : FT-IR tracks acyl chloride consumption (disappearance of ~1770 cm⁻¹ peak) .

What methodologies are used to evaluate its biological activity?

Q. Basic

- Anticancer assays : MTT or SRB assays on cell lines (e.g., MCF-7, PC-3) with IC₅₀ values calculated via nonlinear regression .

- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (MIC determination) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

How to address contradictions in reported biological activity data?

Advanced

Discrepancies may arise from:

- Cell line variability : HT-29 (colon cancer) may show higher sensitivity than HCT-116 due to differential receptor expression .

- Assay conditions : Varying serum concentrations in media alter compound bioavailability .

- Metabolic stability : Hepatic microsome studies (e.g., rat liver S9 fractions) clarify if inactive metabolites explain low activity in some models .

Resolution : Use standardized protocols (e.g., NCI-60 panel) and include positive controls (e.g., doxorubicin for cytotoxicity) .

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

- Functional group substitution : Replace methoxy with ethoxy to assess hydrophobicity effects on membrane permeability .

- Bioisosteric replacement : Swap acetamide with sulfonamide to enhance hydrogen bonding with target enzymes .

- Pharmacophore modeling : Identify critical moieties (e.g., amino group at C3) for receptor binding using Schrödinger Maestro .

- ADMET profiling : Predict BBB penetration (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize analogs .

How to resolve low solubility in pharmacological assays?

Q. Advanced

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter via solvent evaporation) to enhance bioavailability .

- Salt formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .

What are the computational approaches for target identification?

Q. Advanced

- Molecular docking : Autodock Vina screens against kinases (e.g., EGFR, PDB ID: 1M17) to predict binding affinities .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Build regression models using descriptors like logP and polar surface area to predict IC₅₀ values .

How to validate metabolite formation in vitro?

Q. Advanced

- LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at C4) using human liver microsomes .

- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .

- CYP450 inhibition assays : Determine if metabolism is mediated by CYP3A4/2D6 using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.